![molecular formula C9H12N2O5S2 B5154603 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Its unique chemical structure and mechanism of action make it an attractive target for various research applications.
Wirkmechanismus
MTA exerts its biological effects through the inhibition of N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, which is responsible for the breakdown of MTA into adenine and methylthioribose-1-phosphate (MTR-1-P). The accumulation of MTA leads to the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, resulting in the dysregulation of various cellular processes, including DNA methylation, histone modification, and polyamine metabolism. The dysregulation of these processes ultimately leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been shown to inhibit the growth of various pathogens, including bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for use in laboratory experiments, including its potent inhibitory activity against N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine and its ability to induce apoptosis in cancer cells. However, MTA also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for the research of MTA. One area of interest is the development of MTA-based therapies for cancer, inflammation, and infectious diseases. Additionally, the investigation of the molecular mechanisms underlying the biological effects of MTA could provide valuable insights into the dysregulation of cellular processes in various diseases. Furthermore, the development of novel synthetic methods for MTA could lead to the production of more potent and effective analogs.
Synthesemethoden
MTA can be synthesized through various methods, including the reaction of 5-(methylamino)-1,3-thiazole-4-carbonyl chloride with sodium sulfinate, followed by the reaction with glycine. Another method involves the reaction of 5-(methylamino)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with sodium sulfinate and glycine.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. Its ability to inhibit N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine leads to the accumulation of methylthioadenosine (MTA), which has been shown to induce apoptosis in cancer cells. MTA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been investigated for its antimicrobial activity against various pathogens, including bacteria and viruses.
Eigenschaften
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-10-9(14)7-4-6(5-17-7)18(15,16)11-3-2-8(12)13/h4-5,11H,2-3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTTMABQWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
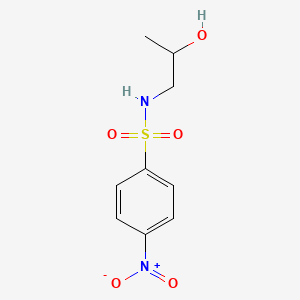
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
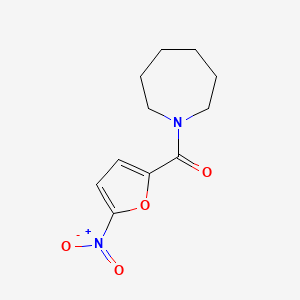
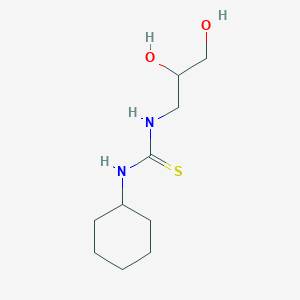

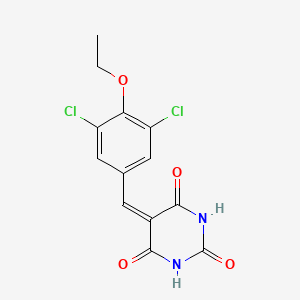
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
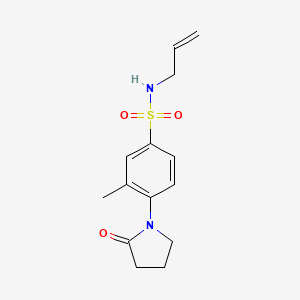
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

